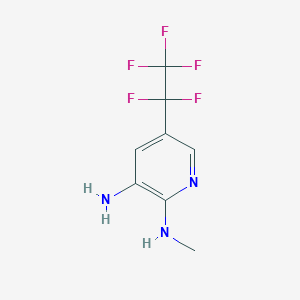

N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine

Description

N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine is a fluorinated pyridine derivative featuring a perfluoroethyl (-CF₂CF₃) substituent at the 5-position and a methyl group on the N2 nitrogen. Its structure combines electron-withdrawing fluorine atoms with a diamine backbone, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name |

2-N-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F5N3/c1-15-6-5(14)2-4(3-16-6)7(9,10)8(11,12)13/h2-3H,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQKKQVIUWADLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)C(C(F)(F)F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine typically involves the reaction of 5-(perfluoroethyl)pyridine-2,3-diamine with methylating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Substitution: The compound can participate in substitution reactions, where one of the substituents on the pyridine ring is replaced by another group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

Chemistry: N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine is used as a building block in organic synthesis, particularly in the development of fluorinated compounds .

Biology: In biological research, this compound may be used to study the effects of fluorinated groups on biological activity and molecular interactions .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The presence of the perfluoroethyl group may influence its binding affinity and selectivity towards certain enzymes or receptors . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The closest analogs of N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine include:

N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine (CAS: 172648-55-4)

Pyridine-2,3-diamine (unsubstituted backbone, CAS: 4526-92-7)

Boron-containing derivatives (e.g., PN-0955, MFCD27936063)

Table 1: Structural and Commercial Comparison

Substituent Effects on Physicochemical Properties

- Electronic Effects : Both -CF₃ and -CF₂CF₃ are strong electron-withdrawing groups, but -CF₂CF₃ may induce greater resonance stabilization in the pyridine ring, altering reactivity in synthesis or catalysis .

- Synthetic Accessibility : The trifluoromethyl analog is more widely synthesized and cataloged, suggesting easier scalability compared to the discontinued perfluoroethyl variant .

Research and Commercial Viability

- N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine is a preferred choice in current research due to its commercial availability and well-documented applications in medicinal chemistry .

- Perfluoroethyl Analog : Discontinuation limits its use, though its unique fluorination pattern could offer unexplored advantages in high-value applications (e.g., fluorinated liquid crystals or specialty polymers) .

Biological Activity

N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine is a fluorinated organic compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methyl group and a perfluoroethyl group. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The perfluoroethyl group may enhance the compound's binding affinity to enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to receptors, altering cellular signaling pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in drug development.

- Anticancer Activity : Investigations into its anticancer properties are ongoing, with some evidence indicating that it may affect cancer cell proliferation.

Case Studies and Research Findings

- Fluorinated Compounds in Biology : A study highlighted the role of fluorinated compounds in enhancing biological activity due to their unique electronic properties. This compound fits within this context as researchers explore its interactions with various biological targets .

- Comparative Analysis : When compared to similar compounds such as N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine, the perfluoroethyl substitution appears to confer distinct advantages in terms of stability and biological activity .

Data Table: Biological Activity Comparison

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Under Investigation | Enzyme inhibition and receptor binding |

| N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine | Moderate | Yes | Similar mechanisms but different binding affinities |

| 5-(Perfluoromethyl)pyridine-2,3-diamine | Limited | No | Less effective due to structural differences |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.